4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butoxy group attached to the benzamide structure, along with a piperidin-1-yl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperidin-1-yl Intermediate: The synthesis begins with the preparation of the piperidin-1-yl intermediate. This can be achieved by reacting piperidine with an appropriate acylating agent under controlled conditions.
Coupling with Phenyl Ring: The piperidin-1-yl intermediate is then coupled with a phenyl ring containing a suitable leaving group, such as a halide, through a nucleophilic substitution reaction.
Introduction of the Butoxy Group: The butoxy group is introduced by reacting the intermediate with butyl alcohol in the presence of a suitable catalyst.
Formation of the Benzamide: Finally, the benzamide structure is formed by reacting the intermediate with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated using bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxo groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for specific receptors or enzymes.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide: Similar structure with a methoxy group instead of a butoxy group.
4-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide: Similar structure with an ethoxy group instead of a butoxy group.
4-propoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide: Similar structure with a propoxy group instead of a butoxy group.
Uniqueness
4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to the presence of the butoxy group, which can influence its chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for specific applications compared to its analogs with different alkoxy groups.
Properties
IUPAC Name |
4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-2-3-15-27-20-12-10-17(11-13-20)22(26)23-18-7-6-8-19(16-18)24-14-5-4-9-21(24)25/h6-8,10-13,16H,2-5,9,14-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHWELLDDAWENV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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